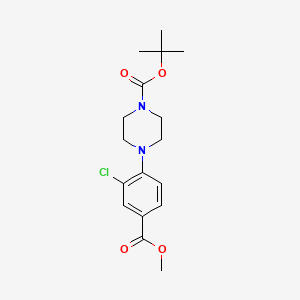

Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate

Übersicht

Beschreibung

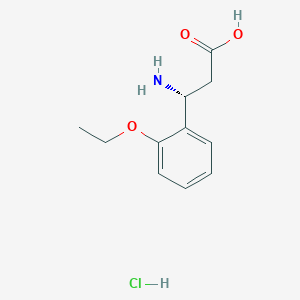

“Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate” is a synthetic organic compound with the molecular weight of 354.83 . The IUPAC name for this compound is tert-butyl 4-[3-chloro-4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)12-5-6-13(14(18)11-12)15(21)23-4/h5-6,11H,7-10H2,1-4H3 . This code provides a textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Peptide Research and Molecular Structure

Research into novel dipeptides and their derivatives, including compounds with structural elements similar to Methyl 4-(4-Boc-1-piperazinyl)-3-chlorobenzoate, has provided insights into the solution conformations of these molecules. Studies such as those conducted by Kojima et al. (1991, 2009) have explored the conformations of piperazinone rings and side chains in oligopeptides, determined through 1H NMR measurements and molecular mechanics calculations. These findings are crucial for understanding peptide structure and function, with applications in drug design and molecular biology (Kojima et al., 1991; Kojima et al., 2009).

Synthesis and Derivatization Techniques

Piperazine-based derivatives play a significant role in the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry analyses. Studies like those by Qiao et al. (2011) have shown that piperazine derivatives can significantly improve the detection and analysis of peptides, critical for proteome analysis and biomarker discovery (Qiao et al., 2011).

Cancer Research and Boron Neutron Capture Therapy

Derivatives similar to this compound have been explored for their potential in cancer treatment, particularly in boron neutron capture therapy (BNCT). The synthesis of o-carboranyl derivatives, as described by Argentini et al. (1998), highlights the role of such compounds in developing BNCT agents, aiming to selectively target and destroy cancer cells (Argentini et al., 1998).

Antimicrobial and Anticancer Activities

Research into piperazine derivatives has also uncovered their potential antimicrobial and anticancer activities. For instance, Karthikeyan et al. (2015) investigated the binding of a piperazine derivative to bovine serum albumin (BSA), revealing insights into the pharmacokinetic mechanisms of drugs derived from piperazine structures. Such studies contribute to the development of new therapeutic agents with improved efficacy and safety profiles (Karthikeyan et al., 2015).

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-chloro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYMMYYTJXVHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693928 | |

| Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

906559-46-4 | |

| Record name | tert-Butyl 4-[2-chloro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)

![[3-(2-Chlorophenyl)propyl]amine hydrochloride](/img/structure/B1452947.png)

![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)